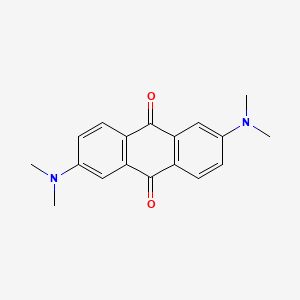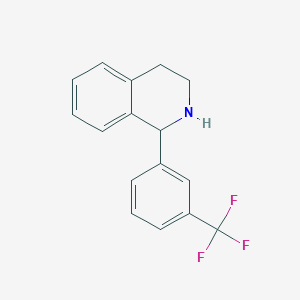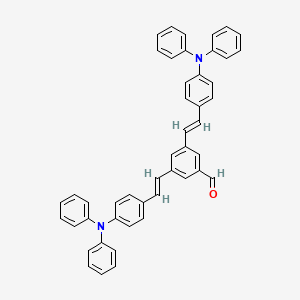
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde is an organic compound known for its unique structural and electronic properties. It is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The compound’s structure consists of a benzaldehyde core substituted with two diphenylamino-styryl groups, which contribute to its high fluorescence efficiency and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-(diphenylamino)styryl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Styryl Intermediate: The initial step involves the synthesis of 4-(diphenylamino)benzaldehyde through a condensation reaction between benzaldehyde and diphenylamine.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with 3,5-diformylbenzene to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of OLEDs and other photonic devices due to its high fluorescence efficiency and stability.
Wirkmechanismus
The compound exerts its effects primarily through its electronic properties. The diphenylamino groups enhance the electron-donating ability of the molecule, while the styryl groups contribute to its conjugated system, allowing for efficient electron transport and light emission. The molecular targets and pathways involved include interactions with various photonic and electronic materials, facilitating energy transfer and emission processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(4-(diphenylamino)styryl)biphenyl: Similar structure but with a biphenyl core.
4-(Diphenylamino)benzaldehyde: Lacks the styryl groups, resulting in different electronic properties.
Uniqueness
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde is unique due to its combination of high fluorescence efficiency, stability, and versatile reactivity. Its structure allows for efficient energy transfer and light emission, making it particularly valuable in the development of advanced photonic devices.
Eigenschaften
Molekularformel |
C47H36N2O |
|---|---|
Molekulargewicht |
644.8 g/mol |
IUPAC-Name |
3,5-bis[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C47H36N2O/c50-36-41-34-39(23-21-37-25-29-46(30-26-37)48(42-13-5-1-6-14-42)43-15-7-2-8-16-43)33-40(35-41)24-22-38-27-31-47(32-28-38)49(44-17-9-3-10-18-44)45-19-11-4-12-20-45/h1-36H/b23-21+,24-22+ |
InChI-Schlüssel |
RFMSQOLVSGFVTG-MBALSZOMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC(=CC(=C4)C=O)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC(=CC(=C4)C=O)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


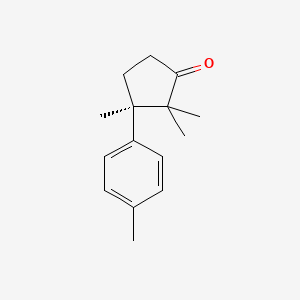


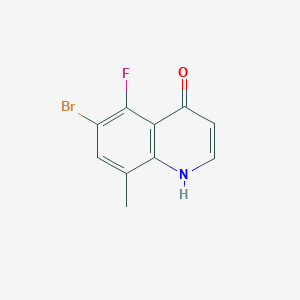
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
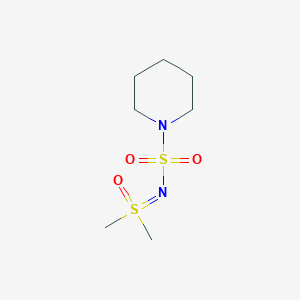
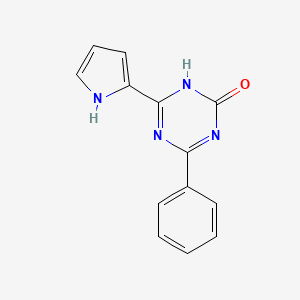
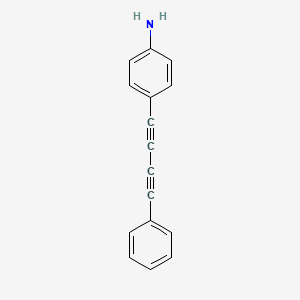
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
